molecular formula C8H9NO3 B1434757 2-(3-Methyl-6-oxo-1,6-dihydropyridin-2-yl)acetic acid CAS No. 1449412-82-1

2-(3-Methyl-6-oxo-1,6-dihydropyridin-2-yl)acetic acid

Cat. No. B1434757
CAS RN: 1449412-82-1
M. Wt: 167.16 g/mol
InChI Key: HRFWBUPNWSLINM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO3/c1-5-2-7(12)11-9(6(5)3-10)15-4-8(13)14/h2H,4H2,1H3,(H,11,12)(H,13,14) and the InChI key is DEWBOXOLIKKUKF-UHFFFAOYSA-N . This information can be used to generate a 3D structure of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 185-187°C .

Scientific Research Applications

Synthesis and Structural Studies

Research by Chui et al. (2004) focused on the preparation of derivatives of 2-(3-Methyl-6-oxo-1,6-dihydropyridin-2-yl)acetic acid through acylation and Michael addition, exploring their molecular conformations in solution and crystal forms based on NMR spectral and X-Ray data (Chui et al., 2004).

Absorption and Fluorescence Studies

A study by Fujimoto and Inuzuka (1991) investigated the absorption and fluorescence spectra of compounds including 2-(3-Methyl-6-oxo-1,6-dihydropyridin-2-yl)acetic acid derivatives, noting changes in spectral bands under different conditions (Fujimoto & Inuzuka, 1991).

Chemical Reaction Dynamics

Britsun et al. (2007) examined the reaction dynamics between 2-(3-Methyl-6-oxo-1,6-dihydropyridin-2-yl)acetic acid derivatives and other compounds, highlighting how structural variations in initial compounds influence the reaction outcomes (Britsun et al., 2007).

Novel Compound Synthesis

Zhao Jing-gui (2005) synthesized a novel compound of 2-oxo-1,2-dihydropyridine-1-acetic acid, closely related to 2-(3-Methyl-6-oxo-1,6-dihydropyridin-2-yl)acetic acid, and characterized it using various analytical techniques (Zhao Jing-gui, 2005).

Luminescent Properties

Grummt et al. (2007) studied the luminescent properties of compounds related to 2-(3-Methyl-6-oxo-1,6-dihydropyridin-2-yl)acetic acid, which may have applications in metal sensing and as laser dyes (Grummt et al., 2007).

Antibacterial Activity Research

Kadian et al. (2012) synthesized and evaluated the antibacterial activity of analogues of 2-(3-Methyl-6-oxo-1,6-dihydropyridin-2-yl)acetic acid, highlighting their potential in antimicrobial applications (Kadian et al., 2012).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

2-(3-methyl-6-oxo-1H-pyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-2-3-7(10)9-6(5)4-8(11)12/h2-3H,4H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFWBUPNWSLINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101227999
Record name 2-Pyridineacetic acid, 1,6-dihydro-3-methyl-6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl-6-oxo-1,6-dihydropyridin-2-yl)acetic acid

CAS RN

1449412-82-1
Record name 2-Pyridineacetic acid, 1,6-dihydro-3-methyl-6-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449412-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridineacetic acid, 1,6-dihydro-3-methyl-6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Methyl-6-oxo-1,6-dihydropyridin-2-yl)acetic acid
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2-(3-Methyl-6-oxo-1,6-dihydropyridin-2-yl)acetic acid
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2-(3-Methyl-6-oxo-1,6-dihydropyridin-2-yl)acetic acid
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2-(3-Methyl-6-oxo-1,6-dihydropyridin-2-yl)acetic acid
Reactant of Route 5
2-(3-Methyl-6-oxo-1,6-dihydropyridin-2-yl)acetic acid
Reactant of Route 6
2-(3-Methyl-6-oxo-1,6-dihydropyridin-2-yl)acetic acid

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